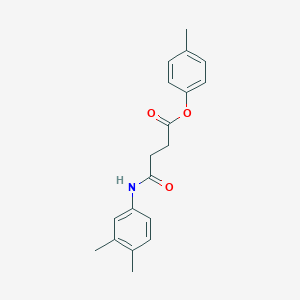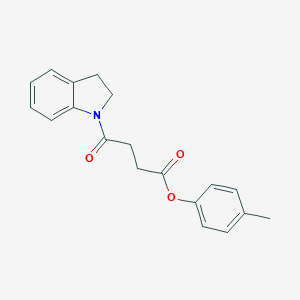![molecular formula C16H15ClN2O5S B322709 N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B322709.png)
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide is an organic compound with potential applications in various scientific fields It is characterized by its complex structure, which includes an acetylsulfamoyl group, a phenyl ring, and a chlorophenoxyacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the acetylsulfamoyl group: This step involves the reaction of aniline with acetic anhydride and sulfuric acid to form N-acetylsulfanilamide.
Introduction of the chlorophenoxy group: The next step involves the reaction of N-acetylsulfanilamide with 4-chlorophenol in the presence of a base such as sodium hydroxide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfamoyl group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes, potentially inhibiting their activity. The chlorophenoxy group may enhance the compound’s binding affinity to certain proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(aminosulfonyl)phenyl]-2-(4-chlorophenoxy)acetamide
- N-[4-(methylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide
- N-[4-(ethylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide
Uniqueness
N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-chlorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the acetylsulfamoyl group enhances its potential as an enzyme inhibitor, while the chlorophenoxy group provides additional binding interactions.
Eigenschaften
Molekularformel |
C16H15ClN2O5S |
|---|---|
Molekulargewicht |
382.8 g/mol |
IUPAC-Name |
N-[4-(acetylsulfamoyl)phenyl]-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C16H15ClN2O5S/c1-11(20)19-25(22,23)15-8-4-13(5-9-15)18-16(21)10-24-14-6-2-12(17)3-7-14/h2-9H,10H2,1H3,(H,18,21)(H,19,20) |
InChI-Schlüssel |
YMQKBFVCQUGPOX-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propyl 4-{[4-(4-methylphenoxy)-4-oxobutanoyl]amino}benzoate](/img/structure/B322626.png)
![4-METHYLPHENYL 3-[(4-SULFAMOYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B322628.png)
![4-Methylphenyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B322629.png)
![4-Methylphenyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate](/img/structure/B322630.png)
![4-Methylphenyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B322632.png)

![4-Methylphenyl 4-[(3-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B322634.png)
![4-Methylphenyl 4-[(4-acetylphenyl)amino]-4-oxobutanoate](/img/structure/B322637.png)
![5-bromo-N'-[(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B322639.png)
![N'-[(2-bromo-4-methylphenoxy)acetyl]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B322641.png)
![N-[4-({2-[2-(2-bromo-4-methylphenoxy)acetyl]hydrazino}sulfonyl)phenyl]acetamide](/img/structure/B322643.png)
![N'~1~,N'~5~-bis[(2-bromo-4-methylphenoxy)acetyl]pentanedihydrazide](/img/structure/B322644.png)
![N'~1~,N'~6~-bis[(2-bromo-4-methylphenoxy)acetyl]hexanedihydrazide](/img/structure/B322645.png)

